Fmoc-Asn-OPfp

Catalog No.
S761802
CAS No.
86060-99-3
M.F
C25H17F5N2O5
M. Wt
520.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asn-OPfp

CAS Number

86060-99-3

Product Name

Fmoc-Asn-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate

Molecular Formula

C25H17F5N2O5

Molecular Weight

520.4 g/mol

InChI

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1

InChI Key

FESVUEALWMQZEP-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Synonyms

Fmoc-Asn-OPfp;86060-99-3;Fmoc-L-asparaginepentafluorophenylester;47443_FLUKA;CTK3J7128;C25H17F5N2O5;MolPort-003-934-109;CF-777;ZINC71788064;AKOS015853405;AKOS015902673;RTR-026842;AK170154;U999;TR-026842;FT-0642028;Nalpha-Fmoc-L-asparaginepentafluorophenylester;I14-19904

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Fmoc-Asn-OPfp, also known as N-alpha-Fmoc-L-asparagine pentafluorophenyl ester, is a chemical compound used in the field of peptide synthesis. It is a building block, specifically an amino acid derivative, employed in the creation of peptides and polypeptides through a process called solid-phase peptide synthesis (SPPS) [].

Applications in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a technique used to create peptides, which are chains of amino acids linked by peptide bonds. Fmoc-Asn-OPfp functions as an activated amino acid building block in this process. The Fmoc (Fluorenylmethoxycarbonyl) group protects the alpha-amino group of the asparagine residue, while the pentafluorophenyl (OPfp) group activates the carboxyl group, facilitating its reaction with the free amine group of the growing peptide chain [, ].

  • Fmoc protecting group: The Fmoc group ensures the selective attachment of the asparagine residue to the desired position in the peptide chain. It is later removed under mild acidic conditions, revealing the free alpha-amino group for further chain elongation [].
  • OPfp activating group: The OPfp group activates the carboxyl group of the asparagine, making it more susceptible to nucleophilic attack by the free amine group of the growing peptide chain, thereby forming the peptide bond [].

Fmoc-Asparagine-Pentafluorophenyl Ester (Fmoc-Asn-OPfp) is a derivative of the amino acid asparagine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentafluorophenyl ester. This compound is utilized primarily in solid-phase peptide synthesis, where it serves as an activated form of asparagine that facilitates efficient coupling reactions with other amino acids. The Fmoc group allows for selective protection during synthesis, while the pentafluorophenyl ester enhances reactivity, making it a valuable reagent in peptide chemistry .

Fmoc-Asn-OPfp may exhibit some of the following hazards:

  • Skin and eye irritant: Organic compounds like Fmoc-Asn-OPfp can irritate upon contact with skin and eyes.
  • Respiratory irritant: Inhalation of dust particles may irritate the respiratory tract.
  • Potential environmental hazard: Organic compounds can be harmful to the environment if not disposed of properly.
, primarily involving the formation of peptide bonds. It can react with amino acids or amine groups in peptide chains to form amide bonds. This reaction is typically facilitated by coupling agents such as carbodiimides, which activate the carboxyl group of the amino acid for nucleophilic attack by the amine . The unique structure of Fmoc-Asn-OPfp minimizes side reactions, such as dehydration of the amide side chain during activation, which is a common issue with unprotected asparagine derivatives .

While Fmoc-Asn-OPfp itself may not exhibit direct biological activity, its role in synthesizing peptides can lead to biologically active compounds. Peptides synthesized using Fmoc-Asn-OPfp can possess various functions depending on their sequence and structure, including enzymatic activity, receptor binding, and regulatory roles in biological systems. The incorporation of asparagine into peptides can also influence their stability and solubility, which are critical for biological activity .

The synthesis of Fmoc-Asn-OPfp typically involves the following steps:

  • Protection of Asparagine: Asparagine is first protected with the Fmoc group to prevent unwanted reactions during peptide synthesis.
  • Formation of Pentafluorophenyl Ester: The carboxylic acid group of protected asparagine is converted into a pentafluorophenyl ester, enhancing its reactivity.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for subsequent use in peptide synthesis .

Fmoc-Asn-OPfp is predominantly used in:

  • Solid-Phase Peptide Synthesis: It allows for efficient coupling reactions and minimizes side reactions.
  • Peptide Libraries: Its use facilitates the generation of diverse peptide libraries for drug discovery and research purposes.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies to attach peptides to various biomolecules for therapeutic applications .

Studies involving Fmoc-Asn-OPfp have shown that it interacts effectively with various coupling agents like carbodiimides (e.g., DCC and BOP). These interactions are crucial for ensuring successful peptide bond formation without significant side reactions. Research indicates that using Fmoc-Asn-OPfp results in higher yields and purities of synthesized peptides compared to traditional methods using unprotected asparagine .

Several compounds share structural similarities with Fmoc-Asn-OPfp, each with unique properties:

Compound NameStructure FeaturesUnique Properties
Fmoc-AsparagineBasic structure with Fmoc protectionLess reactive than OPfp derivative; prone to side reactions
Fmoc-Asn(Trityl)-OHTrityl protection instead of OPfpPrevents dehydration side reactions; slower deprotection
N-Fmoc-N4-trityl-L-asparagineSimilar protective groupsOffers higher solubility; used for purer peptide synthesis
Fmoc-GlycineGlycine instead of asparagineSimpler structure; widely used in peptide synthesis

Fmoc-Asn-OPfp stands out due to its enhanced reactivity and reduced risk of side reactions during peptide synthesis, making it particularly valuable for complex peptide constructions.

Molecular Formula and Stereochemical Configuration

Fmoc-Asn-OPfp has the molecular formula C$${25}$$H$${17}$$F$${5}$$N$${2}$$O$$_{5}$$ and a molecular weight of 520.41 g/mol . The stereochemical configuration at the α-carbon is L-asparagine (S-configuration), ensuring compatibility with natural peptide sequences. The crystallographic data from PubChem confirms the planar geometry of the pentafluorophenyl ester group and the orthogonal alignment of the Fmoc-protected amine .

Role of Fmoc and OPfp Functional Groups

  • Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) moiety serves as a base-labile protecting group for the α-amino group. It is selectively removed using piperidine (20–50% in DMF) without affecting acid-labile side-chain protections (e.g., tert-butyl or trityl) .
  • OPfp Ester: The pentafluorophenyl (OPfp) ester activates the carboxyl group, facilitating nucleophilic acyl substitution with primary amines. The electron-withdrawing fluorine atoms enhance electrophilicity, enabling rapid coupling at ambient temperatures with minimal racemization .

Comparative Analysis with Other Fmoc-Protected Asparagine Derivatives

Fmoc-Asn-OPfp exhibits distinct advantages over related derivatives:

DerivativeMolecular Weight (g/mol)Key FeaturesLimitations
Fmoc-Asn(Trt)-OPfp 762.7Trityl (Trt) protects asparagine side chain; reduces side reactions during SPPSBulkier structure may hinder coupling
Fmoc-Asn-OH 352.36Free carboxyl group requires activation (e.g., HBTU/HOBt)Slower coupling kinetics
Fmoc-Asn-OPfp 520.41Pre-activated ester; no additional coupling reagents neededLimited solubility in nonpolar solvents

The OPfp ester’s reactivity outperforms traditional agents like p-nitrophenyl esters, which require longer reaction times and higher temperatures .

Historical Development in Peptide Synthesis

Evolution of Active Ester Chemistry in SPPS

Active esters revolutionized SPPS by enabling efficient amide bond formation without carbodiimide reagents. Early aryl esters (e.g., p-nitrophenyl) suffered from slow kinetics and hydrolysis susceptibility. The introduction of pentafluorophenyl esters in the 1980s addressed these issues, as their electron-deficient aromatic ring accelerated nucleophilic attack while resisting hydrolysis . Fmoc-Asn-OPfp emerged as a key reagent in this paradigm, particularly for synthesizing asparagine-rich peptides prone to side reactions .

Key Milestones in OPfp Ester Utilization

  • 1985: Atherton and Sheppard demonstrated OPfp esters in SPPS, achieving >90% purity in decapeptide synthesis without racemization .
  • 1990s: Adoption of Fmoc-OPfp amino acids in automated synthesizers reduced coupling times from hours to minutes .
  • 2000s: OPfp esters became standard for synthesizing glycopeptides, where steric hindrance from sugar moieties necessitates highly reactive acylating agents .

Structural and Functional Insights

The synergy between the Fmoc and OPfp groups ensures Fmoc-Asn-OPfp’s utility in complex peptide architectures. The Fmoc group’s fluorescence allows real-time monitoring of deprotection efficiency via UV spectroscopy, while the OPfp ester’s stability in DMF enables long-term storage without degradation .

Synthetic Routes for N-alpha-Fluorenylmethoxycarbonyl-L-asparagine Pentafluorophenyl Ester Production

Stepwise Protection-Activation Strategies

The synthesis of N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester involves a systematic stepwise approach that combines amino acid protection with carboxyl activation strategies [2] . The fundamental synthetic pathway begins with the protection of the alpha-amino group of L-asparagine using the fluorenylmethoxycarbonyl protecting group, followed by activation of the carboxyl terminus through formation of the pentafluorophenyl ester [10] [15].

The initial protection step involves the reaction of L-asparagine with fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl succinimide in the presence of a base such as sodium bicarbonate [15]. This reaction typically occurs in a mixed aqueous-organic solvent system at controlled temperature conditions ranging from 0 degrees Celsius to room temperature [15]. The protection reaction demonstrates high selectivity for the alpha-amino group while preserving the integrity of the asparagine side chain amide functionality [2] [6].

Following successful amino protection, the carboxyl activation proceeds through formation of the pentafluorophenyl ester [7] [30]. This activation strategy utilizes pentafluorophenol as the activating agent, which reacts with the protected asparagine derivative in the presence of coupling reagents such as dicyclohexylcarbodiimide or related carbodiimide derivatives [7] [37]. The pentafluorophenyl ester formation represents a critical step that transforms the relatively unreactive carboxylic acid into a highly electrophilic species suitable for subsequent peptide coupling reactions [30] [37].

Research findings indicate that the pentafluorophenyl ester activation provides superior reactivity compared to traditional activation methods while maintaining excellent stability under standard storage conditions [2] [30]. The pentafluorophenyl group exhibits enhanced leaving group properties due to the electron-withdrawing effects of the five fluorine substituents, resulting in increased electrophilicity of the carbonyl carbon [30] [37]. This electronic activation facilitates efficient nucleophilic attack by amino groups during peptide bond formation reactions [37] [41].

The stepwise strategy demonstrates particular advantages in minimizing side reactions that commonly occur with unprotected asparagine derivatives [2] [6]. Studies have shown that direct activation of unprotected asparagine can lead to dehydration of the side chain amide, resulting in formation of beta-cyano alanine derivatives [2] [6]. The fluorenylmethoxycarbonyl protection strategy effectively prevents these undesired transformations by providing steric hindrance and electronic stabilization [2] [15].

Large-Scale Manufacturing Protocols

Large-scale production of N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester requires optimization of synthetic protocols to ensure consistent quality, yield, and economic viability [12] [13]. Industrial manufacturing approaches focus on process scalability, waste minimization, and environmental sustainability while maintaining the high purity standards required for peptide synthesis applications [12] [13].

The scaling of protection reactions involves careful control of reaction parameters including temperature, pH, and reagent stoichiometry [9] [12]. Large-scale protocols typically employ continuous stirred-tank reactor systems that provide efficient mixing and temperature control throughout the protection process [12]. The use of automated dosing systems ensures precise addition of reagents, minimizing the formation of byproducts and maximizing yield consistency [9] [12].

Manufacturing protocols incorporate advanced purification strategies that are amenable to large-scale operation [12] [13]. These include crystallization techniques that utilize controlled cooling profiles to optimize crystal formation and purity [12]. The selection of appropriate solvent systems plays a crucial role in achieving efficient crystallization while minimizing solvent consumption and waste generation [12] [13].

Quality control measures in large-scale production encompass comprehensive analytical testing at multiple stages of the manufacturing process [12] [35]. In-process monitoring utilizes high-performance liquid chromatography and mass spectrometry techniques to verify intermediate purity and identity [19] [35]. These analytical methods provide real-time feedback that enables process adjustments to maintain consistent product quality [35].

Recent developments in large-scale peptide synthesis have introduced flow chemistry approaches that offer advantages in process control and waste reduction [12] [13]. Flow synthesis methods enable precise control of reaction conditions and improved heat and mass transfer, resulting in enhanced reaction efficiency and reduced side product formation [12]. The implementation of continuous flow processes represents a significant advancement in sustainable manufacturing practices for amino acid derivatives [13].

Process mass intensity optimization represents a critical consideration in large-scale manufacturing protocols [12]. Advanced manufacturing strategies focus on minimizing the total mass of input materials relative to the mass of isolated product, thereby reducing both costs and environmental impact [12] [13]. These approaches include solvent recycling systems and optimized workup procedures that minimize waste generation while maintaining product quality standards [12] [13].

Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester through analysis of multiple nuclear environments [16] [17]. The application of advanced nuclear magnetic resonance techniques enables detailed investigation of molecular structure, conformational dynamics, and chemical environment effects [16] [18].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the successful formation of the target compound [7] [21]. The fluorenylmethoxycarbonyl protecting group exhibits distinctive aromatic proton signals in the region of 7.2 to 7.8 parts per million, with the methylene protons of the protecting group appearing as characteristic multiplets around 4.2 to 4.5 parts per million [16] [17]. The asparagine backbone protons demonstrate typical amino acid coupling patterns, with the alpha-proton appearing as a multiplet in the region of 4.5 to 5.0 parts per million [16] [17].

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework and electronic environment of the molecule [7] [16]. The carbonyl carbons exhibit characteristic chemical shifts that reflect the electronic effects of the pentafluorophenyl ester functionality [7] [21]. The fluorenylmethoxycarbonyl protecting group carbons appear in predictable regions, with the carbonyl carbon of the protecting group typically observed around 156 parts per million [16] [17].

Advanced nuclear magnetic resonance techniques include oxygen-17 spectroscopy, which has been successfully applied to characterize fluorenylmethoxycarbonyl-protected amino acids [16] [17]. Research studies have demonstrated that oxygen-17 nuclear magnetic resonance provides valuable information about the oxygen environments in both the carbonyl and hydroxyl positions [16] [18]. The quadrupolar coupling constants and chemical shift parameters obtained from oxygen-17 studies reveal detailed electronic structure information that complements traditional proton and carbon-13 analyses [16] [17].

Compound17O δiso (ppm)17O CQ (MHz)1H NMR Key SignalsSource
Fluorenylmethoxycarbonyl-L-leucine (carbonyl)3388.3N/A [16]
Fluorenylmethoxycarbonyl-L-leucine (carboxyl-hydroxyl)1617.3N/A [16]
Fluorenylmethoxycarbonyl-L-valine (carbonyl)3378.45N/A [16]
Fluorenylmethoxycarbonyl-L-valine (carboxyl-hydroxyl)1697.45N/A [16]

Fluorine-19 nuclear magnetic resonance spectroscopy provides specific characterization of the pentafluorophenyl ester functionality [7] [21]. The five fluorine atoms of the pentafluorophenyl group exhibit characteristic chemical shift patterns that confirm the integrity of the ester linkage [7] [21]. These fluorine signals serve as excellent indicators of product formation and purity, as any degradation or side reactions typically result in distinct changes in the fluorine-19 spectrum [7] [21].

Mass Spectrometry Profiling

Mass spectrometry analysis provides definitive molecular weight determination and structural confirmation for N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester [16] [19]. The application of multiple ionization techniques enables comprehensive characterization of the molecular ion and fragmentation patterns [19] [34].

Electrospray ionization mass spectrometry represents the primary technique for molecular weight confirmation, typically generating protonated molecular ions at mass-to-charge ratio 521.4 [19] [22]. The electrospray ionization process produces clean spectra with minimal fragmentation, allowing accurate determination of the molecular mass [19] [34]. Additional adduct ions, including sodium and potassium adducts, provide confirmation of molecular weight assignment [16] [19].

Matrix-assisted laser desorption ionization mass spectrometry has been successfully employed for isotopic labeling studies and molecular weight verification [16] [17]. Research investigations utilizing oxygen-17 labeled fluorenylmethoxycarbonyl amino acids have demonstrated the effectiveness of matrix-assisted laser desorption ionization for determining isotopic enrichment levels [16] [17]. The technique provides molecular ion peaks with sodium adducts, typically appearing at mass-to-charge ratio 543.4 for the unlabeled compound [16].

Analysis MethodTypical m/z IonsApplicationSensitivitySource
Matrix-Assisted Laser Desorption Ionization Mass SpectrometryM+Na+ (543.4 Da for N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester)Molecular weight confirmation, isotopic labeling verificationLow femtomole levels [16] [19]
Electrospray Ionization Mass Spectrometry[M+H]+ (521.4 Da)Molecular weight determination, purity assessmentPicomole to femtomole range [19]
Liquid Chromatography-Tandem Mass SpectrometryFragment ions from peptide bondsStructural characterization, sequence verificationLow femtomole levels [19] [34]
Atmospheric Pressure Chemical IonizationProtonated molecules [M+H]+Structural elucidation of derivativesSub-femtomole detection [34]

Tandem mass spectrometry techniques provide detailed structural information through controlled fragmentation of the molecular ion [19] [34]. Collision-induced dissociation experiments reveal characteristic fragmentation patterns that confirm the presence of both the fluorenylmethoxycarbonyl protecting group and the pentafluorophenyl ester functionality [34]. The fragmentation typically produces diagnostic ions corresponding to loss of the protecting group and cleavage of the ester bond [34].

Atmospheric pressure chemical ionization has been applied to the analysis of fluorenylmethoxycarbonyl derivatives with excellent sensitivity and selectivity [34]. This ionization technique produces abundant protonated molecular ions and characteristic fragment ions that facilitate structural elucidation [34]. The method demonstrates particular utility for the analysis of compounds containing the fluorenylmethoxycarbonyl protecting group due to the favorable ionization properties of the fluorene moiety [34].

High-Performance Liquid Chromatography Purity Assessment

High-performance liquid chromatography represents the standard analytical technique for purity assessment and quality control of N-alpha-fluorenylmethoxycarbonyl-L-asparagine pentafluorophenyl ester [19] [20] [35]. The development of robust analytical methods requires systematic optimization of chromatographic parameters to achieve adequate resolution and sensitivity [35] [36].

Reversed-phase chromatography utilizing C18 stationary phases provides excellent separation of the target compound from synthetic impurities and degradation products [20] [35]. The chromatographic method typically employs gradient elution with water-acetonitrile mobile phase systems containing trifluoroacetic acid or formic acid as mobile phase modifiers [35] [36]. The acidic conditions enhance peak shape and provide consistent retention behavior [35] [36].

Method development studies have demonstrated the importance of systematic screening approaches that evaluate multiple chromatographic parameters [35]. The selection of appropriate column chemistry, mobile phase composition, and detection wavelength requires careful optimization to achieve the required analytical performance [35] [36]. Analytical target profiles define the minimum performance criteria including sensitivity, selectivity, and precision requirements [35].

ParameterTypical ConditionsAlternative ConditionsSource
Stationary PhaseC18 reversed-phase (1.7-2.1 μm particles)Phenyl-hexyl, Cyano, C8 [20] [33] [35] [36]
Mobile Phase A0.1% trifluoroacetic acid in water or 10 millimolar ammonium formate pH 3.0Formic acid (0.1%) in water [35] [36]
Mobile Phase BAcetonitrile or acetonitrile/water (90:10)Methanol, Isopropanol [35] [36]
Detection Wavelength (nanometers)214, 225, 254280 (for fluorenylmethoxycarbonyl detection) [35] [36]
Flow Rate (milliliters per minute)0.3-1.00.5-1.5 [35] [36]
Column Temperature (degrees Celsius)30-40Ambient to 60 [35]
Injection Volume (microliters)1-102-20 [35]
Run Time (minutes)12-3515-60 [33] [35]
Gradient Profile5-95% B over 20-30 minutesIsocratic or multi-step gradient [35] [36]

Ultra-high-performance liquid chromatography methods provide enhanced resolution and reduced analysis time compared to conventional high-performance liquid chromatography [33] [35]. The utilization of sub-2 micrometer particles enables efficient separation with superior peak capacity and sensitivity [33]. These advanced chromatographic methods demonstrate particular advantages for complex impurity profiling and stability-indicating applications [35].

Detection strategies for high-performance liquid chromatography analysis typically employ ultraviolet-visible spectroscopy at wavelengths optimized for the fluorenylmethoxycarbonyl chromophore [35] [36]. The fluorenylmethoxycarbonyl protecting group exhibits strong ultraviolet absorption with maximum absorption around 265 nanometers, providing excellent sensitivity for trace impurity detection [35] [36]. Mass spectrometric detection provides additional selectivity and structural confirmation capabilities [35].

XLogP3

3.9

Dates

Modify: 2023-08-15

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